1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione
CAS No.: 913699-31-7
Cat. No.: VC11667471
Molecular Formula: C10H9ClN2O3
Molecular Weight: 240.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 913699-31-7 |
|---|---|
| Molecular Formula | C10H9ClN2O3 |
| Molecular Weight | 240.64 g/mol |
| IUPAC Name | 1-[(6-chloropyridin-3-yl)methoxy]pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C10H9ClN2O3/c11-8-2-1-7(5-12-8)6-16-13-9(14)3-4-10(13)15/h1-2,5H,3-4,6H2 |
| Standard InChI Key | BTVYFZMQSASTIK-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OCC2=CN=C(C=C2)Cl |
| Canonical SMILES | C1CC(=O)N(C1=O)OCC2=CN=C(C=C2)Cl |
Introduction
Synthesis and Chemical Properties
Synthetic Routes
While no direct synthesis protocol for 1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione is documented, analogous pyrrolidine-dione derivatives are typically synthesized through cyclization or substitution reactions. For example, similar compounds are prepared via hydrogenation of precursor amines over palladium catalysts or through nucleophilic substitution reactions involving halogenated pyridines and pyrrolidine-dione intermediates. A plausible route for this compound could involve the reaction of 6-chloro-3-pyridinemethanol with pyrrolidine-2,5-dione under Mitsunobu conditions to form the ether linkage, followed by purification via column chromatography.
Physicochemical Characteristics
The compound’s physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS No. | 913699-31-7 |
| Molecular Formula | C₁₀H₉ClN₂O₃ |
| Molecular Weight | 240.64 g/mol |
| IUPAC Name | 1-[(6-Chloropyridin-3-yl)methoxy]pyrrolidine-2,5-dione |
| XLogP3-AA | 1.2 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Spectroscopic data for related compounds include NMR resonances for pyrrolidine-dione protons (δ 3.45–3.91 ppm for methylene groups) and pyridine aromatic protons (δ 6.9–8.3 ppm) . Mass spectrometry typically shows a molecular ion peak at m/z 240 (M+1).
Future Research Directions
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Synthesis Optimization: Develop scalable and stereoselective synthetic routes to improve yield and purity .
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Pharmacological Profiling: Screen for activity against kinase targets, antimicrobial pathogens, and cancer cell lines .
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Structural Modifications: Explore substitutions on the pyridine or pyrrolidine-dione rings to enhance potency or reduce toxicity.
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